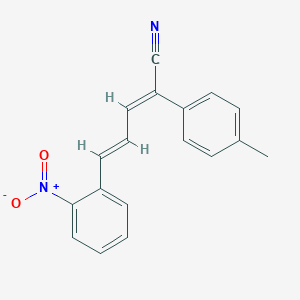
5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile is a chemical compound that is commonly used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and is known for its unique chemical properties.
作用机制
The mechanism of action of 5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile is complex and not fully understood. However, it is known to undergo a photochemical reaction when exposed to light, resulting in the formation of a highly reactive species. This reactive species can interact with various cellular components, leading to the detection of ROS or the induction of cell death in cancer cells.
生化和生理效应
The biochemical and physiological effects of 5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile are dependent on its specific application. As a fluorescent probe, it has been shown to selectively detect ROS in cells, providing insight into oxidative stress and inflammation. As a photosensitizer, it has been shown to induce cell death in cancer cells through the generation of reactive oxygen species. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a tool for the study of protein-protein interactions.
实验室实验的优点和局限性
One of the major advantages of 5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile is its selectivity for ROS detection and its ability to induce cell death in cancer cells. Additionally, its fluorescent properties make it a useful tool for imaging cellular processes. However, its photochemical reactivity can also be a limitation, as it requires careful handling and storage to prevent unintended reactions.
未来方向
There are several potential future directions for research on 5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile. One area of interest is its potential as an anti-inflammatory agent, as it has been shown to inhibit the activity of certain inflammatory enzymes. Additionally, further studies on its mechanism of action could lead to the development of more effective cancer therapies. Finally, its use as a tool for the study of protein-protein interactions could lead to a better understanding of cellular signaling pathways.
合成方法
The synthesis of 5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile is a complex process that involves multiple steps. The most common method of synthesis involves the reaction of 2-nitrobenzaldehyde, 4-methylbenzaldehyde, and malononitrile in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
科学研究应用
5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a tool for the study of protein-protein interactions.
属性
CAS 编号 |
125369-76-8 |
|---|---|
产品名称 |
5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile |
分子式 |
C18H14N2O2 |
分子量 |
290.3 g/mol |
IUPAC 名称 |
(2E,4E)-2-(4-methylphenyl)-5-(2-nitrophenyl)penta-2,4-dienenitrile |
InChI |
InChI=1S/C18H14N2O2/c1-14-9-11-15(12-10-14)17(13-19)7-4-6-16-5-2-3-8-18(16)20(21)22/h2-12H,1H3/b6-4+,17-7- |
InChI 键 |
UPYKHGUZZKOQBB-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C(=C\C=C\C2=CC=CC=C2[N+](=O)[O-])/C#N |
SMILES |
CC1=CC=C(C=C1)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C#N |
规范 SMILES |
CC1=CC=C(C=C1)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C#N |
同义词 |
5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[2-[[4-Amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B139925.png)
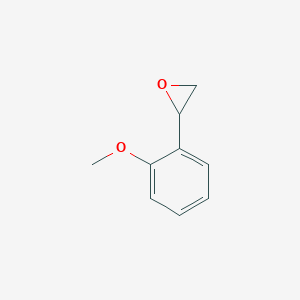
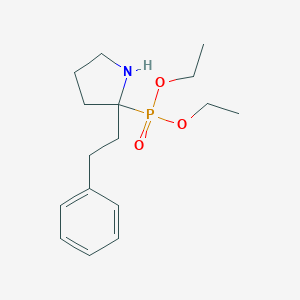
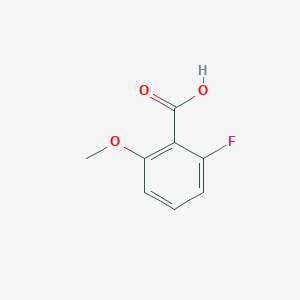
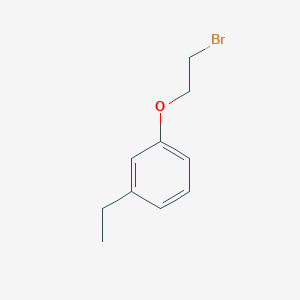
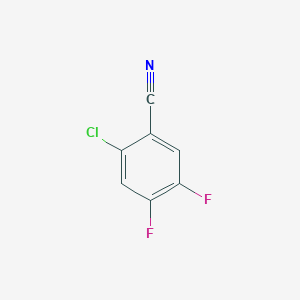
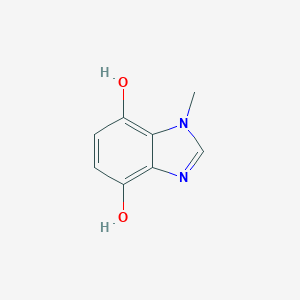
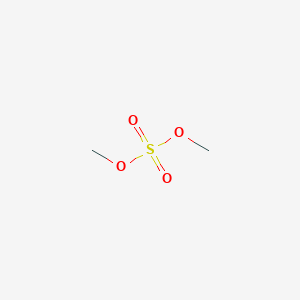
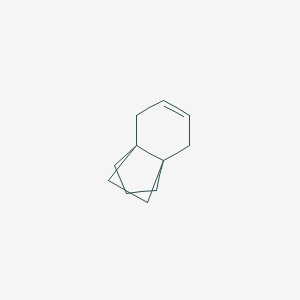
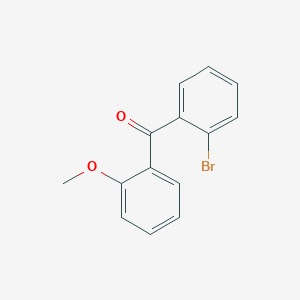

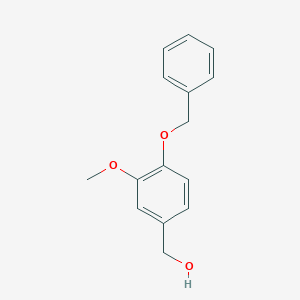
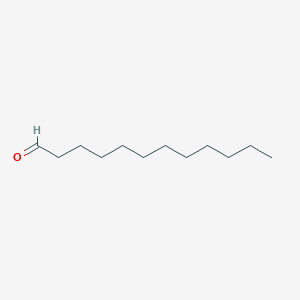
![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)